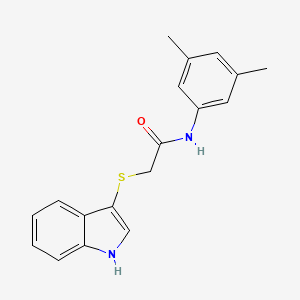
N-(3,5-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N2OS
- Molecular Weight : 310.42 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate both the indole and acetamide functionalities. The general synthetic pathway includes:
- Formation of the indole derivative.
- Introduction of the sulfanyl group.
- Acetylation to yield the final acetamide product.
This compound can be synthesized using established protocols in organic chemistry, often involving the reaction of 3,5-dimethylphenyl amine with appropriate indole derivatives under controlled conditions.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The unique combination of the indole moiety and the dimethylphenyl group in this compound suggests potential efficacy against various cancer cell lines.
Recent studies have evaluated similar compounds, revealing that modifications to the indole structure can significantly affect biological activity:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 | |
| Compound B | MCF7 (Breast) | 0.67 | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on structurally similar compounds have demonstrated that indole derivatives possess significant antibacterial and antifungal properties. The mechanism is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that indole derivatives can trigger programmed cell death in malignant cells.
- Interaction with DNA : Some studies indicate potential intercalation with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds:
- Study on Indole Derivatives : A series of indole-based compounds were tested for anticancer activity against multiple cell lines, showing varying degrees of potency based on structural modifications.
- Antimicrobial Evaluation : Research focused on indole-sulfanyl derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-13(2)9-14(8-12)20-18(21)11-22-17-10-19-16-6-4-3-5-15(16)17/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULRLYMNWGTYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













